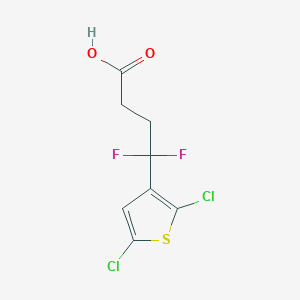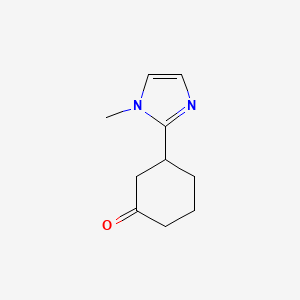![molecular formula C19H13ClN2O4S2 B2398715 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-18-4](/img/structure/B2398715.png)
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a broad range of potential applications. This compound integrates multiple functional groups, including chlorine, benzamide, and thiazolidine, contributing to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide often begins with the preparation of the thiazolidine moiety. This is usually achieved by reacting a thioamide with a haloketone. The subsequent steps involve the condensation of this intermediate with a benzodioxin derivative under controlled conditions, followed by chlorination and benzoylation reactions to introduce the desired substituents.
Industrial Production Methods: : In an industrial setting, the process may be scaled up using batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvent systems are carefully chosen to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized at the sulfur atom or at the aromatic rings.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic reagents like amines or thiols in basic conditions.
Major Products Formed: : These reactions lead to the formation of various products like sulfoxides, alcohols, and substituted derivatives, expanding the utility of the compound in synthesis.
Scientific Research Applications
This compound has garnered interest in multiple fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: : Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases due to its bioactive moieties.
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The benzodioxin and thiazolidine rings may interact with active sites or allosteric sites, inhibiting enzyme activity or modulating receptor functions. The chlorobenzamide group adds hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: : Compounds like 4-chloro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide, and derivatives of benzodioxin and thiazolidine.
Uniqueness: : 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its specific arrangement of functional groups, which imparts unique reactivity and biological activity not seen in its analogs. This distinct combination of substituents offers a tailored interaction profile for target molecules, making it a valuable asset in both research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S2/c20-13-4-2-12(3-5-13)17(23)21-22-18(24)16(28-19(22)27)10-11-1-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,21,23)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTECCINANLLUFD-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
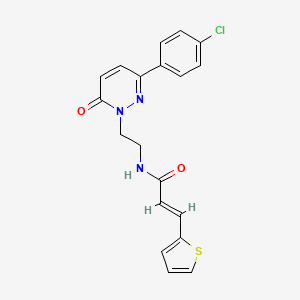
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclohexylacetamide](/img/structure/B2398634.png)
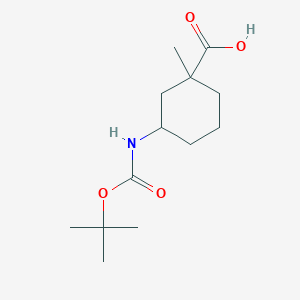

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
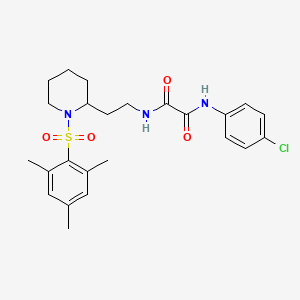
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2398644.png)
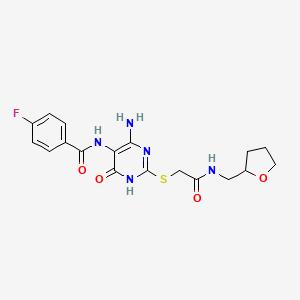
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
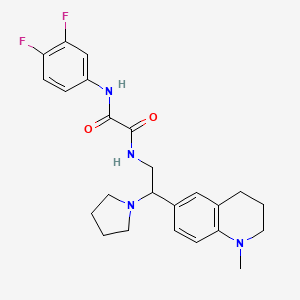
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)
